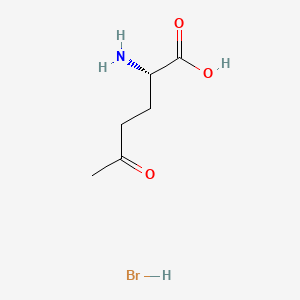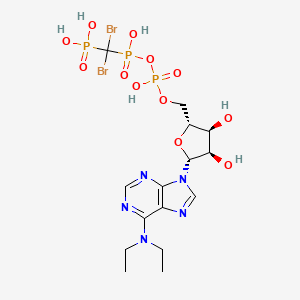![molecular formula C7H6ClN B1142947 3-[(Z)-2-chloroethenyl]pyridine CAS No. 189350-73-0](/img/structure/B1142947.png)
3-[(Z)-2-chloroethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-2-chloroethenyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a (Z)-2-chloroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-chloroethenyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with (Z)-2-chloroethenyl halides under specific conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further improve the reaction rate and selectivity. Additionally, optimizing reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-2-chloroethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the (Z)-2-chloroethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions often require a base (e.g., sodium hydroxide) and are conducted in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: 3-[(Z)-2-ethyl]pyridine
Substitution: 3-[(Z)-2-substituted]pyridine derivatives
Wissenschaftliche Forschungsanwendungen
3-[(Z)-2-chloroethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 3-[(Z)-2-chloroethenyl]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular membranes or proteins, leading to disruption of normal cellular functions. The (Z)-2-chloroethenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Z)-2-bromoethenyl]pyridine
- 3-[(Z)-2-iodoethenyl]pyridine
- 3-[(Z)-2-fluoroethenyl]pyridine
Uniqueness
3-[(Z)-2-chloroethenyl]pyridine is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo groups, making it more stable under certain conditions, while still being more reactive than the fluoro group, allowing for selective chemical transformations.
Eigenschaften
CAS-Nummer |
189350-73-0 |
|---|---|
Molekularformel |
C7H6ClN |
Molekulargewicht |
139.58224 |
Synonyme |
Pyridine, 3-(2-chloroethenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-cyclopropyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylate](/img/no-structure.png)
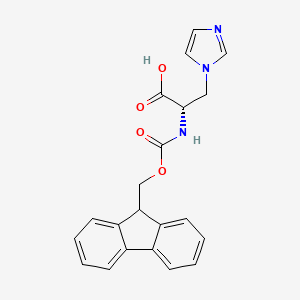

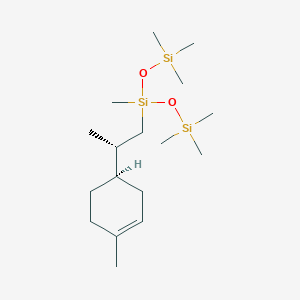
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
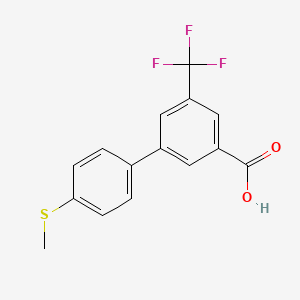

![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)
